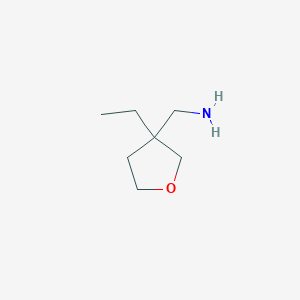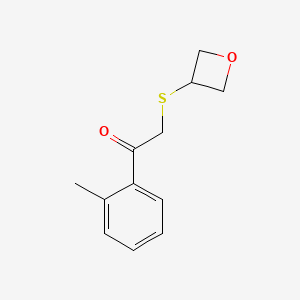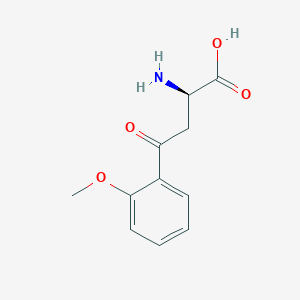
(3-Ethyloxolan-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethyloxolan-3-yl)methanamine is an organic compound with the molecular formula C6H13NO. It is a derivative of oxolane, featuring an ethyl group and a methanamine group attached to the oxolane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethyloxolan-3-yl)methanamine typically involves the reaction of oxolane derivatives with amine groups. One common method is the reductive amination of 3-ethyloxolane-3-carbaldehyde using ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions: (3-Ethyloxolan-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Produces oxides or ketones.
Reduction: Yields more saturated derivatives.
Substitution: Forms various substituted amines.
Aplicaciones Científicas De Investigación
(3-Ethyloxolan-3-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (3-Ethyloxolan-3-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing biochemical pathways. Its unique structure allows it to act as a ligand, binding to enzymes and receptors, thereby modulating their activity .
Comparación Con Compuestos Similares
- (Tetrahydrofuran-3-yl)methanamine
- (3-Methoxyoxolan-3-yl)methanamine
- (3-Furanmethanamine, tetrahydro-)
Comparison: (3-Ethyloxolan-3-yl)methanamine is unique due to its ethyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This substitution can affect its solubility, boiling point, and interaction with other molecules, making it a valuable compound for specific applications .
Propiedades
Número CAS |
1158760-31-6 |
|---|---|
Fórmula molecular |
C7H15NO |
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
(3-ethyloxolan-3-yl)methanamine |
InChI |
InChI=1S/C7H15NO/c1-2-7(5-8)3-4-9-6-7/h2-6,8H2,1H3 |
Clave InChI |
PFXSONMLECXXAE-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCOC1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Bromo-2-methylbenzo[d]thiazol-6-amine](/img/structure/B13647045.png)
![7-Methylbenzo[b]thiophen-2-amine](/img/structure/B13647056.png)
![5-[2-[1-(5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13647057.png)

![[(2-Amino-1,3-thiazol-4-yl)methyl]triethylazanium hydrochloride chloride](/img/structure/B13647068.png)


![2-[(3-methyl-1H-pyrazol-5-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B13647087.png)
![(1R,1aS,6aS)-4-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine](/img/structure/B13647090.png)

![4-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13647110.png)
